![molecular formula C10H10F3NO B2369268 (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one CAS No. 1280655-40-4](/img/structure/B2369268.png)
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one
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Description
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one, commonly known as ATFMK, is a synthetic compound that has been extensively studied for its potential use in scientific research. This chemical has gained significant attention due to its unique properties, which make it a valuable tool in various fields of research, including neuroscience, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Derivatives and Pharmaceutical Intermediates
- (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is used in the synthesis of various derivatives and intermediates for pharmaceutical applications. For instance, it plays a crucial role in the one-pot synthesis of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine derivatives, leveraging its reactivity in ionic liquids for eco-friendly and high-yield processes (Li et al., 2011).
Unusual Transformation in Chemical Reactions
- This compound undergoes unique transformations under specific conditions. For example, when heated in glacial acetic acid or ethanol in the presence of manganese(II) acetate, it transforms into 2,6-diphenyl-4-trifluoromethylpyridine, showcasing its versatility and reactivity in organic synthesis (Filyakova et al., 2020).
Development of Fluorinated Amino Acids
- The compound is integral in the stereoselective synthesis of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are produced starting from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating its role in producing novel amino acid structures (Pigza et al., 2009).
Exploration in Coordination Chemistry
- Research on coordination polymers involving copper(II) and zinc(II) uses this compound as a starting material. The resulting structures have potential applications in materials science and catalysis (Perdih, 2016).
Role in Peptide Synthesis
- It is used as a protecting group in peptide synthesis, demonstrating its utility in bioorganic chemistry. The ability to protect and deprotect amino acids without racemization is crucial in the synthesis of complex peptides (Gorbunova et al., 1991).
properties
IUPAC Name |
(3S)-3-amino-4,4,4-trifluoro-1-phenylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6,14H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQVUSLZWXOPAS-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one |
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